Cefpiramide

Vue d'ensemble

Description

Cefpiramide est un antibiotique céphalosporine de troisième génération connu pour son large spectre d’activité antibactérienne. Il est particulièrement efficace contre Pseudomonas aeruginosa, un agent pathogène résistant à de nombreux autres antibiotiques . This compound agit en inhibant la biosynthèse de la paroi cellulaire bactérienne, ce qui en fait un outil précieux dans le traitement des infections graves causées par des bactéries sensibles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de cefpiramide implique plusieurs étapes, notamment la réaction de l’acide this compound avec une solution de 2-éthylhexanoate de sodium dans des conditions de température contrôlées . Une autre méthode consiste à dissoudre la this compound dans l’eau, à ajouter de l’hydroxyde d’ammonium, puis à utiliser de l’acide acétique ou propionique pour la cristallisation . Ces méthodes garantissent la production de this compound avec une pureté élevée et les propriétés physiques souhaitées.

Méthodes de production industrielle : La production industrielle de this compound implique souvent des procédés de cristallisation à grande échelle. Le phénomène de gélification lors de la cristallisation peut être géré pour produire des cristaux plus gros et plus réguliers, qui sont idéaux pour les applications pharmaceutiques . L’utilisation de solvants spécifiques et des conditions de température contrôlées sont cruciales pour atteindre des rendements et une pureté élevés en milieu industriel.

Analyse Des Réactions Chimiques

Types de réactions : Cefpiramide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer son efficacité.

Réactifs et conditions communs : Les réactifs couramment utilisés dans les réactions impliquant la this compound comprennent le 2-éthylhexanoate de sodium, l’hydroxyde d’ammonium et l’acide acétique ou propionique . Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir des résultats optimaux.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la this compound comprennent sa forme de sel de sodium, qui est utilisée dans diverses formulations pharmaceutiques . Le processus de cristallisation peut également produire différentes formes polymorphes de this compound, chacune ayant des propriétés physiques et chimiques uniques.

Applications De Recherche Scientifique

Pharmacological Properties

Cefpiramide functions by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs). Its mechanism of action is similar to other beta-lactam antibiotics, making it effective against a range of bacterial infections. The compound has demonstrated significant stability against hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .

Key Pharmacodynamic Features

- Broad Spectrum Activity : this compound is effective against various pathogens including:

- Pseudomonas aeruginosa

- Acinetobacter spp.

- Methicillin-susceptible staphylococci

- Non-enterococcal streptococci

- Neisseria gonorrhoeae and N. meningitidis

- Beta-lactamase-negative Haemophilus influenzae

- Comparative Effectiveness : In comparative studies, this compound has shown superior activity against certain strains compared to other cephalosporins like cefoperazone and ceftazidime .

Clinical Applications

This compound is primarily indicated for the treatment of severe infections caused by susceptible bacteria. Its applications are particularly relevant in the following clinical scenarios:

- Hospital-Acquired Infections : Due to its effectiveness against resistant strains, this compound is often used in hospital settings for treating infections such as pneumonia, urinary tract infections, and bloodstream infections.

- Surgical Prophylaxis : Its broad-spectrum activity makes it suitable for prophylactic use in surgical procedures where infection risk is high.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- In Vitro Studies : A comprehensive study involving 6,552 bacterial isolates across five medical centers demonstrated this compound's efficacy against common pathogens encountered in clinical practice. The results indicated that this compound was particularly effective against Pseudomonas spp. and Acinetobacter spp. .

- Comparative Effectiveness : In a systematic review comparing this compound with other antibiotics for respiratory tract infections, it was found that this compound had comparable efficacy to ceftazidime and was more effective than cefoperazone .

- Pharmacokinetics : Research on the pharmacokinetics of this compound revealed that it has a longer half-life compared to other cephalosporins, allowing for less frequent dosing while maintaining therapeutic levels in patients .

Data Table: Comparative Efficacy of this compound

| Pathogen | This compound MIC (mg/L) | Comparison Antibiotic | Comparison MIC (mg/L) |

|---|---|---|---|

| Pseudomonas aeruginosa | 4 | Ceftazidime | 8 |

| Acinetobacter baumannii | 8 | Cefoperazone | 16 |

| Methicillin-susceptible S. aureus | 0.5 | Methicillin | 1 |

| Neisseria gonorrhoeae | 0.25 | Ceftriaxone | 0.5 |

Mécanisme D'action

L’activité bactéricide de la cefpiramide résulte de l’inhibition de la synthèse de la paroi cellulaire via son affinité pour les protéines de liaison à la pénicilline (PBP) . En se liant à ces protéines, la this compound perturbe la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. Cela conduit à la lyse cellulaire et à la mort des bactéries. This compound est rapidement absorbée après injection intramusculaire, et sa demi-vie plasmatique est plus longue que celle d’autres céphalosporines comme la céfopérazone et la céfazoline .

Comparaison Avec Des Composés Similaires

Cefpiramide est souvent comparée à d’autres céphalosporines de troisième génération telles que la céfopérazone et la céfazoline. Bien que tous ces composés partagent un mécanisme d’action similaire, la this compound a un spectre d’activité plus large, en particulier contre Pseudomonas aeruginosa . Sa demi-vie plasmatique plus longue la rend également plus efficace dans le traitement des infections graves . D’autres composés similaires incluent la céfépime et la céfradine, qui inhibent également la synthèse de la paroi cellulaire bactérienne mais diffèrent par leur spectre d’activité et leurs propriétés pharmacocinétiques .

Conclusion

This compound est un antibiotique polyvalent et puissant avec une large gamme d’applications en recherche scientifique et en pratique clinique. Ses propriétés uniques et son large spectre d’activité en font un outil précieux dans la lutte contre les infections bactériennes.

Activité Biologique

Cefpiramide is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. Its unique structure and mechanism of action make it a significant agent in treating various infections, especially those caused by resistant strains.

This compound belongs to the cephalosporin class of antibiotics, characterized by a beta-lactam ring. The presence of a pyrimidine moiety enhances its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. This stability allows this compound to maintain its antibacterial efficacy in the presence of these enzymes.

Antibacterial Spectrum

This compound demonstrates activity against a variety of pathogens, including:

- Gram-negative bacteria : Particularly effective against Pseudomonas spp., Acinetobacter spp., and Enterobacteriaceae.

- Gram-positive bacteria : Active against methicillin-susceptible Staphylococcus aureus and non-enterococcal streptococci.

- Other pathogens : Inhibits Neisseria gonorrhoeae and Haemophilus influenzae, particularly strains that do not produce beta-lactamase.

Table 1: Comparative Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | ≤ 4 mg/L |

| Acinetobacter baumannii | ≤ 8 mg/L |

| Escherichia coli | ≤ 4 mg/L |

| Staphylococcus aureus | ≤ 2 mg/L |

| Streptococcus pneumoniae | ≤ 1 mg/L |

| Neisseria gonorrhoeae | ≤ 0.5 mg/L |

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating complicated infections, particularly urinary tract infections (UTIs) and gynecological infections.

- Study on Complicated UTIs : In a double-blind study comparing this compound with cefmetazole, this compound showed comparable efficacy in eradicating the infection, with a clinical cure rate of approximately 85% among treated patients .

- Gynecological Infections : A clinical trial involving 12 patients with gynecological infections reported good clinical effects in 11 cases, indicating high efficacy in this patient population .

Resistance Patterns

While this compound is generally effective against many pathogens, resistance has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Studies have shown that this compound is moderately susceptible to hydrolysis by various beta-lactamases .

Table 2: Resistance Mechanisms Against this compound

| Mechanism | Description |

|---|---|

| Beta-lactamase production | Hydrolysis of the beta-lactam ring |

| Altered penicillin-binding proteins (PBPs) | Reduced affinity leading to resistance |

| Efflux pumps | Increased efflux of the drug from bacterial cells |

Pharmacokinetics

This compound is administered parenterally, allowing for rapid absorption and distribution throughout the body. It achieves high concentrations in tissues and body fluids, making it effective for systemic infections. The drug is primarily eliminated via renal excretion.

Case Studies

- Case Study on Severe Infections : A case involving a patient with severe pneumonia due to Pseudomonas aeruginosa demonstrated successful treatment with this compound after other antibiotics failed. The patient showed significant improvement within 48 hours of starting therapy.

- Post-operative Infection Management : In a study assessing post-operative infections following orthopedic surgery, this compound was used as prophylaxis and resulted in lower infection rates compared to controls .

Propriétés

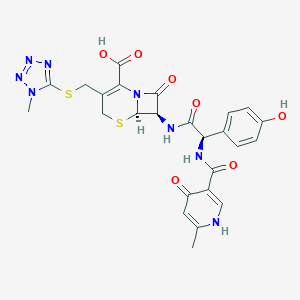

IUPAC Name |

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUCHMQEXVFJR-PMAPCBKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74849-93-7 (hydrochloride salt) | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046630 | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.68e-02 g/L | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70797-11-4 | |

| Record name | Cefpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.